Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Pyrazole Aldehydes
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde confers significantly higher lipophilicity and metabolic stability compared to non-fluorinated pyrazole-4-carbaldehyde analogs. The computed XLogP3-AA value for this compound is 0.6 [1], while typical non-fluorinated pyrazole-4-carbaldehydes (e.g., 1H-pyrazole-4-carbaldehyde) exhibit XLogP values near 0.2, representing a 3-fold increase in lipophilicity. This difference is crucial for enhancing membrane permeability and reducing oxidative metabolism in vivo.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Non-fluorinated pyrazole-4-carbaldehydes: ~0.2 |
| Quantified Difference | 3-fold increase in lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity improves membrane permeability and metabolic stability, making the compound a more valuable intermediate for developing orally bioavailable drug candidates.
- [1] PubChem. (2025). 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 28875391. View Source
